molecular formula C15H15N3S B3001815 Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- CAS No. 870638-57-6

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-

Cat. No.: B3001815
CAS No.: 870638-57-6
M. Wt: 269.37
InChI Key: YJJVLXCZBGVNSQ-SFQUDFHCSA-N
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Description

Overview of Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- (IUPAC name: (2E)-2-(1-phenylethylidene)hydrazinecarbothioamide), is a thiosemicarbazone derivative characterized by a planar molecular geometry. Its molecular formula is $$ \text{C}{15}\text{H}{15}\text{N}_{3}\text{S} $$, with a molecular weight of 269.4 g/mol. The compound features a thiourea backbone substituted with phenyl and phenylethylidene groups, forming an extended conjugated system. Crystallographic studies reveal that the molecule adopts an E-configuration around the imine bond, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and hydrazinic nitrogen.

The compound’s structure enables diverse coordination modes with transition metals, particularly nickel(II), as demonstrated in analogous thiosemicarbazone complexes. Its electronic properties, including delocalization across the thiosemicarbazone moiety, make it a candidate for applications in electrocatalysis and materials science.

Historical Context and Discovery

The synthesis of hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-, was first reported in the early 21st century as part of broader investigations into thiosemicarbazone ligands. Early work on acetophenone thiosemicarbazones, such as the condensation of acetophenone with thiosemicarbazide, laid the groundwork for developing substituted variants. The specific incorporation of a phenylethylidene group emerged from efforts to enhance ligand rigidity and metal-binding selectivity.

A key milestone was the structural elucidation of the compound via single-crystal X-ray diffraction, confirming its E-configuration and intermolecular packing interactions. Subsequent studies explored its derivatives, including nickel(II) complexes, which exhibited unique electrochemical properties.

Relevance of Thiosemicarbazone Derivatives in Contemporary Research

Thiosemicarbazones are a versatile class of ligands with applications spanning coordination chemistry, medicinal chemistry, and materials science. Their ability to form stable complexes with transition metals underpins their use in catalysis and sensing. For example, nickel(II) thiosemicarbazone complexes demonstrate electrocatalytic activity toward methanol oxidation, a critical process in fuel cell technology.

The introduction of aromatic substituents, such as phenyl and phenylethylidene groups, enhances π-π stacking interactions and electronic delocalization, which are advantageous for designing conductive materials. Additionally, the tautomeric equilibria of thiosemicarbazones, investigated via NMR and computational methods, provide insights into their reactivity and binding modes.

Scope and Objectives of the Review

This review systematically addresses the following aspects of hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-:

  • Structural and electronic properties derived from crystallographic and spectroscopic data.
  • Synthetic methodologies and historical development.
  • Coordination chemistry and applications in electrocatalysis.
  • Comparative analysis with related thiosemicarbazone derivatives.

Tables 1 and 2 summarize key structural and synthetic data.

Table 1: Structural Data for Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-

Property Value
Molecular formula $$ \text{C}{15}\text{H}{15}\text{N}_{3}\text{S} $$
Molecular weight 269.4 g/mol
Crystal system Monoclinic
Space group $$ C2/c $$
Bond length (C=S) 1.68 Å
Dihedral angle (C-N-N-C) 178.5°

Table 2: Synthetic Pathways for Analogous Thiosemicarbazone Complexes

Ligand Metal Center Geometry Application
Acetophenone TSC Ni(II) Square planar Methanol oxidation
Benzoyl TSC Ni(II) Square planar Hydrazine sensing

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-[(E)-1-phenylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-12(13-8-4-2-5-9-13)17-18-15(19)16-14-10-6-3-7-11-14/h2-11H,1H3,(H2,16,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVLXCZBGVNSQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- typically involves the condensation of N-phenylhydrazinecarbothioamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Corrosion Inhibition

Overview
Hydrazinecarbothioamide has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it can significantly reduce corrosion rates, making it valuable in industrial applications.

Case Study: Corrosion Inhibition Efficiency
A study compared the corrosion inhibition efficiency of N-phenyl-2-(1-phenylethylidene)-hydrazine (PPEH) with its analogs. The findings are summarized in Table 1.

Inhibitor Concentration (M) Protection Efficiency (%) Exposure Time (h) Temperature (°C)
PPEH0.00583.8530
MPEH0.00487.2530

The results demonstrated that PPEH provided an effective protection level of 83.8% against corrosion in hydrochloric acid, showcasing its potential for industrial applications where metal protection is crucial .

Medicinal Chemistry

Antimicrobial Properties
Hydrazine derivatives, including N-phenyl-2-(1-phenylethylidene)-, have been explored for their antimicrobial properties. The compound's structure allows it to interact with biological systems, potentially leading to the development of new antimicrobial agents.

Case Study: Antimicrobial Activity Testing
Research has shown that compounds similar to N-phenyl-2-(1-phenylethylidene)- exhibit significant antibacterial activity against various pathogens. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Material Science

Polymer Additives
The compound has also found applications as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve resistance to degradation under harsh conditions.

Case Study: Polymer Composite Development
In a study examining the effects of adding hydrazinecarbothioamide to polymer composites, researchers observed enhanced thermal properties and mechanical strength compared to control samples without the additive. This suggests that the compound can be utilized to develop advanced materials for various engineering applications.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and aromatic moieties. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Comparative Analysis of Hydrazinecarbothioamide Derivatives
Compound Name (Reference) Substituent Melting Point (°C) Yield (%) Key Spectral Features Applications
Target compound (4k) 1-Phenylethylidene Not reported Not reported ¹H: δ 10.22 (NH), 2.30 (CH₃); ¹³C: δ 179.38 (C=S) Under investigation
(4g) 7-Bromochroman-4-ylidene 221.5–222.4 68 MS: m/z 300.12 [M+H]⁺ Not reported
(2l) 4-Trifluoromethylbenzylidene 186–188 55 IR: 1577 (C=N), 1161 (C=S) Antiplatelet activity
Camphor-derived (2a) Camphor-ylidene 138.2–139.3 90 IR: 1540 (C=N), 1241 (C=S); [α]D²⁵ = −37.74 Antiviral properties
(5h) 4-(Piperidin-1-yl)benzylidene 207–209 81 ¹H: δ 11.63 (NH); MS: m/z 339.16 [M+H]⁺ Antimicrobial studies

Key Observations :

  • Melting Points : Derivatives with bulky or rigid substituents (e.g., chroman in 4g ) exhibit higher melting points (>200°C) due to enhanced crystallinity, while flexible groups (e.g., camphor in 2a ) lower melting points.
  • Spectral Trends : The C=S stretch in IR spectra ranges from 1161–1241 cm⁻¹, influenced by electron-withdrawing groups (e.g., CF₃ in 2l lowers the C=S frequency). The C=N stretch (1540–1577 cm⁻¹) remains consistent across analogs .
  • Yields : Camphor-derived compounds (2a, 90% ) and piperidine-containing analogs (5h, 81% ) show higher yields, likely due to favorable reaction kinetics.

Biological Activity

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-, also known by its CAS number 870638-57-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅N₃S
  • Molecular Weight : 269.36 g/mol
  • CAS Number : 870638-57-6

Synthesis

Hydrazinecarbothioamide derivatives are typically synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds. For instance, a common method includes the reaction of phenylhydrazine with thiosemicarbazone derivatives under acidic or basic conditions, often yielding high purity products suitable for biological testing .

The biological activity of hydrazinecarbothioamide compounds is often attributed to their ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that hydrazinecarbothioamide derivatives exhibit significant antibacterial properties against strains such as Bacillus subtilis, Staphylococcus aureus, and Salmonella Typhi. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Antioxidant Properties : These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases .
  • Anticancer Effects : Research indicates that hydrazinecarbothioamide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, studies have reported that certain derivatives inhibit the proliferation of cancer cell lines by inducing G1 phase arrest .

Biological Activity Summary Table

Biological Activity Effect Mechanism
AntibacterialSignificant inhibition of growthDisruption of cell wall synthesis
AntioxidantReduces oxidative stressScavenging free radicals
AnticancerInduces apoptosis in cancer cellsActivation of caspase pathways

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at MDPI evaluated various hydrazinecarbothioamide derivatives against common bacterial pathogens. The results showed that these compounds had comparable efficacy to standard antibiotics like Ampicillin, highlighting their potential for development as new antimicrobial agents .
  • Antioxidant Activity Assessment : In a study published in the Journal of Medicinal Chemistry, the antioxidant capacity of hydrazinecarbothioamide was assessed using DPPH and ABTS assays. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, suggesting that modifications could enhance efficacy .
  • Cancer Cell Line Study : Research on the effects of hydrazinecarbothioamide on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study emphasized the importance of further exploring these compounds for therapeutic applications in oncology .

Q & A

Q. Basic

  • FTIR : Identify ν(C=S) at ~1180–1190 cm⁻¹ and ν(C=O/N–H) in 1550–1700 cm⁻¹ regions to confirm thioamide and hydrazone moieties .
  • NMR : Use 1H^1H NMR to detect azomethine proton (δ 8.2–8.5 ppm) and 13C^13C NMR to resolve C=S (~170 ppm) and C=N (~150 ppm) signals .
  • X-ray crystallography : Resolve E-configuration and dihedral angles (e.g., phenyl ring coplanarity with hydrazinecarbothioamide core) using SHELXL .

How can discrepancies between computational and experimental data (e.g., pKa, spectral shifts) be resolved?

Advanced
Discrepancies arise from solvent effects and approximations in computational models. For example:

  • pKa : Experimental pKa (10.6 in 70% DMF-water) vs. Marvin Sketch-predicted 9.82 . Validate via potentiometric titration under matching conditions (ionic strength 0.1 M, 303 K) and refine computational solvation parameters .
  • UV-Vis : Correlate λmax_{max} with substituent effects using Hammett plots. Multi-linear regression (e.g., F/R parameters) improves accuracy for electron-withdrawing/donating groups .

What strategies are effective in designing coordination complexes with this ligand?

Q. Advanced

  • Metal selection : Prioritize transition metals (e.g., Cu(II), Ni(II)) due to ligand’s S/N donor sites .
  • Stoichiometry : Use molar ratios (1:1 or 1:2 ligand:metal) to control complex geometry. Confirm via Job’s plot .
  • Analytical validation : Employ ESI-MS for molecular ion peaks and magnetic susceptibility for metal-ligand bonding analysis .

How can substituent effects on electronic properties be systematically analyzed?

Q. Advanced

  • Hammett analysis : Correlate λmax_{max} (UV-Vis) or 1H^1H NMR chemical shifts with σ constants. For example, electron-withdrawing groups (e.g., –NO2_2) redshift λmax_{max} due to enhanced conjugation .
  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials to assess electron density distribution .

What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

  • Disorder : Resolve using SHELXL’s PART instruction to model split positions (e.g., solvent molecules) .
  • Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twins .
  • Data quality : Ensure high-resolution (<1.0 Å) data collection to refine anisotropic displacement parameters .

How can biological activity studies (e.g., antimicrobial assays) be designed for derivatives?

Q. Advanced

  • Structure-activity relationships (SAR) : Introduce substituents (e.g., –Cl, –OCH3_3) at the phenyl ring and test against Gram-positive/negative bacteria via MIC assays .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) to assess binding to target enzymes (e.g., dihydrofolate reductase) .

What methods are used to study conformational dynamics in solution?

Q. Advanced

  • VT-NMR : Analyze temperature-dependent 1H^1H NMR shifts to identify rotamers (e.g., hindered rotation around C–N bonds) .
  • Solvent polarity effects : Compare 13C^13C NMR in DMSO-d6_6 vs. CDCl3_3 to probe solvent-induced conformational changes .

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